molecular formula C10H12BrN5 B11759257 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine

1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine

Cat. No.: B11759257
M. Wt: 282.14 g/mol
InChI Key: HXCIFZGHAHLRHE-UHFFFAOYSA-N
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Description

1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a pyridine ring, a triazole ring, and a methanamine group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The key steps include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methylation: Addition of a methyl group to the pyridine ring.

    Triazole Formation: Cyclization to form the triazole ring.

    Methanamine Introduction: Attachment of the methanamine group to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanamine group to an aldehyde or carboxylic acid.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts for biodiesel production.

Mechanism of Action

The mechanism of action of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to act as biased agonists of serotonin 5-HT1A receptors, exhibiting significant antidepressant-like activity . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is unique due to its combination of a pyridine ring, a triazole ring, and a methanamine group

Properties

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

[5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazol-4-yl]methanamine

InChI

InChI=1S/C10H12BrN5/c1-6-7(11)3-4-8(13-6)10-9(5-12)16(2)15-14-10/h3-4H,5,12H2,1-2H3

InChI Key

HXCIFZGHAHLRHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CN)Br

Origin of Product

United States

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